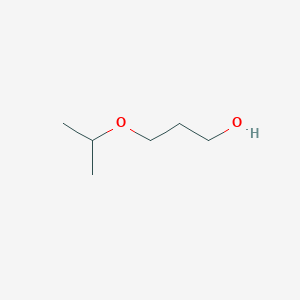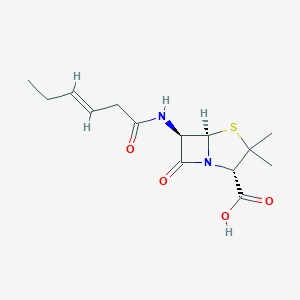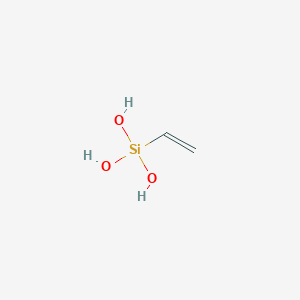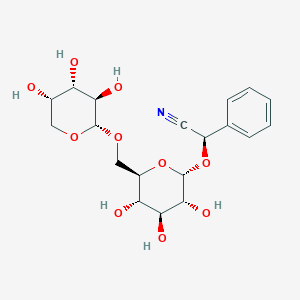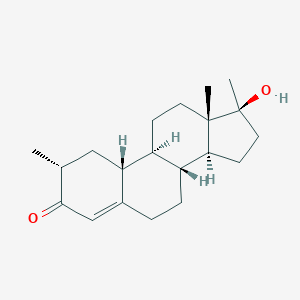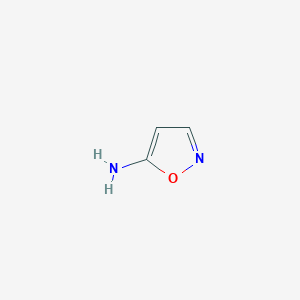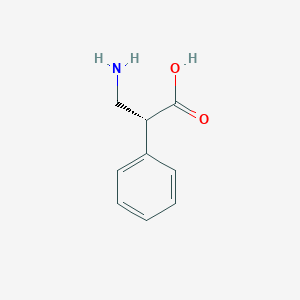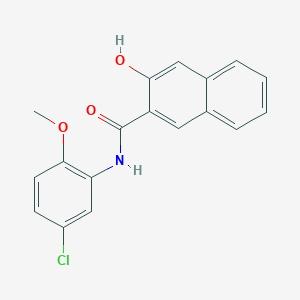
6-Methylenetestosterone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylenetestosterone acetate is a synthetic androgen that has been extensively studied for its potential use in scientific research applications. It is a derivative of testosterone, which is a naturally occurring hormone in the human body. This compound has been shown to have a number of biochemical and physiological effects, and its mechanism of action has been well-documented. In
Mechanism of Action
The mechanism of action of 6-Methylenetestosterone acetate is similar to that of testosterone. It binds to androgen receptors in the body, which leads to the activation of a number of signaling pathways. These pathways are responsible for the compound's anabolic effects on muscle tissue and its potential use in the treatment of bone-related disorders.
Biochemical and Physiological Effects
6-Methylenetestosterone acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies, and it has also been studied for its potential use in the treatment of osteoporosis. Additionally, it has been shown to have an effect on lipid metabolism, which may be important for its use in the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Methylenetestosterone acetate in lab experiments is that it has a well-documented mechanism of action and has been extensively studied in animal models. Additionally, it has been shown to have anabolic effects on muscle tissue, which makes it useful for studies on muscle growth and development. However, one limitation of using this compound is that it is not approved for human use and may have potential side effects.
Future Directions
There are a number of future directions for research on 6-Methylenetestosterone acetate. One area of interest is its potential use in the treatment of bone-related disorders. Additionally, it may be useful for the treatment of metabolic disorders, such as diabetes and obesity. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic uses.
Conclusion
In conclusion, 6-Methylenetestosterone acetate is a synthetic androgen that has been extensively studied for its potential use in scientific research applications. Its mechanism of action has been well-documented, and it has been shown to have a number of biochemical and physiological effects. While it has advantages for use in lab experiments, it is important to note that it is not approved for human use and may have potential side effects. Further research is needed to fully understand the compound's potential therapeutic uses.
Synthesis Methods
The synthesis of 6-Methylenetestosterone acetate involves the reaction of testosterone with acetic anhydride in the presence of a catalyst. This process results in the formation of a compound that is structurally similar to testosterone but has a double bond between the C6 and C7 positions. This double bond is responsible for the compound's unique properties and has been shown to be important for its activity in scientific research applications.
Scientific Research Applications
6-Methylenetestosterone acetate has been used extensively in scientific research applications due to its androgenic properties. It has been shown to have anabolic effects on muscle tissue, which has led to its use in studies on muscle growth and development. Additionally, it has been studied for its potential use in the treatment of osteoporosis and other bone-related disorders.
properties
CAS RN |
1100-17-0 |
|---|---|
Product Name |
6-Methylenetestosterone acetate |
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17-5-6-20(25-14(2)23)22(17,4)10-8-18(16)21(3)9-7-15(24)12-19(13)21/h12,16-18,20H,1,5-11H2,2-4H3/t16-,17-,18-,20-,21+,22-/m0/s1 |
InChI Key |
PNUPHAWFSSBOAI-RLZRBERESA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |
Other CAS RN |
1100-17-0 |
synonyms |
6-methylenetestosterone acetate 6-MTA VP-466 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





